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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)morpholine

Cat. No.: B156078 Get Quote

Disclaimer: This document provides a technical guide to the synthesis and characterization of

4-(2-Methoxyethyl)morpholine based on established chemical principles and data from

analogous compounds. As of the time of writing, a specific, detailed experimental protocol and

complete characterization data for this compound are not readily available in the public domain.

Therefore, the experimental procedures and spectral data presented herein are illustrative and

should be adapted and verified by researchers.

Introduction
4-(2-Methoxyethyl)morpholine is a tertiary amine featuring a morpholine ring substituted with

a 2-methoxyethyl group. The morpholine scaffold is a privileged structure in medicinal

chemistry, often imparting favorable physicochemical properties such as improved aqueous

solubility and metabolic stability. The methoxyethyl substituent can influence the compound's

polarity, hydrogen bonding capacity, and steric profile, making it a molecule of interest for

researchers in drug discovery and materials science. This guide outlines two common and

reliable synthetic routes for the preparation of 4-(2-Methoxyethyl)morpholine: N-alkylation

and reductive amination. It also presents its known physical properties and predicted

spectroscopic data to aid in its characterization.

Physicochemical Properties
The known physical and chemical properties of 4-(2-Methoxyethyl)morpholine are

summarized in the table below.[1][2]
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Property Value

Molecular Formula C₇H₁₅NO₂

Molecular Weight 145.20 g/mol

CAS Number 10220-23-2

Appearance Liquid

Boiling Point 104-105.8 °C (at 44 Torr)

SMILES COCCN1CCOCC1

InChI
InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-

8/h2-7H2,1H3

Synthetic Pathways
Two plausible and widely used methods for the synthesis of 4-(2-Methoxyethyl)morpholine
are detailed below.

N-Alkylation of Morpholine
This method involves the direct alkylation of the secondary amine of morpholine with a suitable

2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) in the

presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the

reaction.

To a solution of morpholine (1.0 equivalent) in a suitable polar aprotic solvent such as

acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃,

1.5 equivalents) or triethylamine (TEA, 1.2 equivalents).

To this stirred suspension, add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise at

room temperature.

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b156078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water

to remove any remaining salts and unreacted morpholine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

afford pure 4-(2-Methoxyethyl)morpholine.

Morpholine,
1-Bromo-2-methoxyethane,

Base (e.g., K₂CO₃)

Reaction
(60-80 °C)

Solvent (e.g., Acetonitrile)

Work-up
(Filtration, Washing)

Purification
(Vacuum Distillation) 4-(2-Methoxyethyl)morpholine

Click to download full resolution via product page

N-Alkylation Synthesis Workflow

Reductive Amination
This alternative route involves the reaction of morpholine with 2-methoxyacetaldehyde in the

presence of a reducing agent. This two-step, one-pot process first forms an iminium ion

intermediate, which is then reduced in situ to the desired tertiary amine.

To a solution of morpholine (1.0 equivalent) in a suitable solvent such as methanol or

dichloromethane (DCM), add 2-methoxyacetaldehyde (1.1 equivalents).

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium

ion intermediate.
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Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium

triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride

(NaBH₃CN, 1.5 equivalents) portion-wise.

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction

progress by TLC or GC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate (NaHCO₃).

Extract the product with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

afford pure 4-(2-Methoxyethyl)morpholine.

Morpholine,
2-Methoxyacetaldehyde

Reaction
(0 °C to RT)

Reducing Agent
(e.g., NaBH(OAc)₃)

Solvent (e.g., Methanol)

Work-up
(Quenching, Extraction)

Purification
(Vacuum Distillation) 4-(2-Methoxyethyl)morpholine

Click to download full resolution via product page

Reductive Amination Synthesis Workflow

Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-
Methoxyethyl)morpholine. The following are predicted spectroscopic data based on the

analysis of structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.70 t, J ≈ 4.5 Hz 4H O(CH₂)₂N

~ 3.50 t, J ≈ 5.5 Hz 2H MeO-CH₂

~ 3.35 s 3H O-CH₃

~ 2.60 t, J ≈ 5.5 Hz 2H N-CH₂-CH₂OMe

~ 2.50 t, J ≈ 4.5 Hz 4H N(CH₂)₂O

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment

~ 71.0 MeO-CH₂

~ 67.0 O(CH₂)₂N

~ 59.0 O-CH₃

~ 57.5 N-CH₂-CH₂OMe

~ 54.0 N(CH₂)₂O

Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

2950-2800 Strong C-H stretching (alkyl)

1115 Strong C-O-C stretching (ether)

1140 Strong C-N stretching (tertiary amine)
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Mass Spectrometry (MS)
For mass spectrometry analysis using a soft ionization technique like electrospray ionization

(ESI), the protonated molecule [M+H]⁺ would be expected at m/z 146.1. Fragmentation in

MS/MS experiments would likely involve cleavage of the C-C and C-O bonds of the

methoxyethyl side chain and fragmentation of the morpholine ring. A common fragmentation

pathway for morpholine-containing compounds is the loss of a C₂H₄O fragment.

Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization

of 4-(2-Methoxyethyl)morpholine. While a specific published protocol for this compound is not

readily available, the presented N-alkylation and reductive amination methods are robust and

generally applicable for the synthesis of N-substituted morpholines. The provided

physicochemical data and predicted spectral information offer a valuable resource for

researchers to guide the synthesis, purification, and characterization of this compound in the

laboratory. It is recommended that researchers carefully optimize the reaction conditions and

confirm the identity and purity of the final product using appropriate analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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